molecular formula C24H22N4O2S B2885756 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 902910-07-0

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No. B2885756
CAS RN: 902910-07-0
M. Wt: 430.53
InChI Key: AWXMQLOLSSATCQ-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as quinazolin-4(3H)-ones have been synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrido[2,3-d]pyrimidin-2-yl moiety would contribute to the complexity of the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the thiol group (-SH) could undergo oxidation or substitution reactions .

Scientific Research Applications

Crystal Structure Analysis

Research into compounds similar to 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has focused on understanding their crystal structures. Studies have demonstrated that these compounds have a folded conformation, with the pyrimidine ring being inclined to the benzene ring at specific angles, which might influence their chemical and physical properties (Subasri et al., 2017).

Antifolate Activity and Antitumor Agents

A significant area of research is the development of analogs of this compound as potential dihydrofolate reductase (DHFR) inhibitors, acting as antifolate agents. These compounds have been explored for their potential use as antitumor agents. Classical and nonclassical analogs have shown promise in inhibiting the growth of tumor cells in culture (Gangjee et al., 2007).

Dual Inhibitory Activity on Enzymes

Research has also been conducted on derivatives of this compound for their dual inhibitory activity on thymidylate synthase and dihydrofolate reductase. This dual activity is significant for developing treatments for diseases where both enzymes are therapeutic targets (Gangjee et al., 2008).

Synthesis and Anticancer Activity

Another application is in the synthesis of derivatives and their evaluation for anticancer activity. Certain derivatives have shown potent and selective cytotoxic effects against specific leukemia cell lines, indicating their potential in cancer therapy (Horishny et al., 2021).

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. Synthesized pyrimidine-triazole derivatives, for example, have been tested against bacterial and fungal strains, showing varying degrees of antimicrobial activity (Majithiya & Bheshdadia, 2022).

Cyclization and Synthesis of Heterocyclic Compounds

The reaction of similar compounds with various agents leads to the formation of new heterocyclic compounds with potential pharmacological applications. These reactions are essential in the synthesis of novel therapeutic agents (Savchenko et al., 2020).

Inhibitory Activity Against Enzymes

Further studies have explored these compounds as inhibitors of enzymes like thymidylate synthase, demonstrating their potential as antitumor and antibacterial agents. This research contributes to the understanding of their mechanism of action and potential therapeutic applications (Gangjee et al., 1997).

Antimicrobial and Antituberculosis Activity

Additional derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown promising results against various microorganisms, highlighting their potential in treating infectious diseases (Soni & Patel, 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its biological activity, given the biological activities observed for related compounds .

properties

IUPAC Name

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-2-17-10-12-19(13-11-17)26-21(29)16-31-24-27-22-20(9-6-14-25-22)23(30)28(24)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMQLOLSSATCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

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